Bismuth acetate

Beschreibung

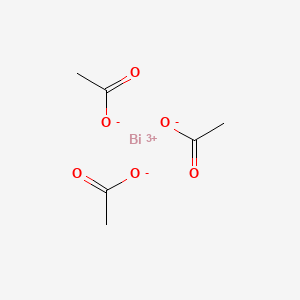

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bismuth;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi(C2H3O2)3, C6H9BiO6 | |

| Record name | bismuth(III) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043458 | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Insoluble in water; [HSDB] White hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Bismuth acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ACETIC ACID | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

22306-37-2, 29094-03-9 | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AJA86Y692 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: DECOMP | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Applications

Conventional and Advanced Synthetic Routes for Bismuth Acetate (B1210297)

The synthesis of bismuth acetate is well-established, with methods optimized for high purity and yield. The primary conventional route involves the reaction of a bismuth source with acetic acid derivatives.

A widely employed and efficient method for preparing this compound involves the reaction of bismuth oxide (Bi₂O₃) with a mixture of acetic anhydride (B1165640) ((CH₃CO)₂O) and glacial acetic acid (CH₃COOH). google.comguidechem.com In this process, bismuth oxide is heated with the acetylating agents, leading to the formation of bismuth(III) acetate. guidechem.comchembk.com The reaction is typically carried out under reflux, a technique involving the condensation of vapors and the return of this condensate to the reaction flask. google.com Following the reaction, the crude product is often purified through recrystallization from glacial acetic acid to achieve higher purity. google.comsmolecule.com The final product is a white, crystalline solid. guidechem.comchembk.com

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key variables include temperature, reaction time, and the stoichiometry of the reactants. The reaction is generally conducted at a reflux temperature between 145°C and 170°C, with a more preferential range of 150°C to 160°C. google.com The reaction is typically run until the bismuth oxide has completely dissolved, which usually takes between 1.5 to 2 hours. google.com

One specific, high-yield preparation involves reacting 50g of bismuth oxide in a mixture of 100mL of glacial acetic acid and 20mL of acetic anhydride, which results in a 99.31% yield of this compound. guidechem.comchembk.com The molar ratio of bismuth oxide to glacial acetic acid is preferably maintained at 1:(10-20), while the volume ratio of acetic anhydride to glacial acetic acid is kept between 1:5 and 1:10. google.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimal Range | Notes |

|---|---|---|

| Reaction Temperature | 145–170°C | Ensures complete dissolution of bismuth oxide. google.com |

| Preferred Temperature | 150–160°C | Provides a balance between reaction rate and stability. google.com |

| Reaction Time | 1.5–2.5 hours | Sufficient time for the reaction to go to completion. google.com |

| Bi₂O₃:CH₃COOH Ratio | 1 : (10-20) (molar) | Ensures sufficient acid for the reaction and as a solvent. google.com |

| (CH₃CO)₂O:CH₃COOH Ratio | 1 : (5-10) (volume) | Controls the acetylating environment. google.com |

While many reactions involving bismuth salts are tolerant to air and moisture, controlling the reaction atmosphere can be beneficial for achieving high purity. researchgate.net The synthesis of this compound from bismuth oxide and acetic anhydride can be successfully performed under conventional experimental conditions without the need for a nitrogen atmosphere, which simplifies the process and reduces costs for large-scale production. google.com However, performing the reaction in a controlled environment, such as a glove box, can lead to improved purity and higher yields. google.com For other organobismuth compounds, synthesis is often conducted under an inert atmosphere (e.g., nitrogen) using Schlenk line techniques to exclude air and moisture, which could otherwise lead to decomposition or side reactions. rsc.org

This compound as a Precursor for Inorganic Materials Synthesis

This compound is a valuable precursor for creating a variety of inorganic materials, particularly bismuth-based compounds like oxides and sulfides. samaterials.comamericanelements.com Its decomposition upon heating yields bismuth oxide, making it an excellent starting material for producing these materials in various forms, including nanoparticles and thin films. americanelements.com

This compound serves as a key precursor in the synthesis of bismuth oxide (Bi₂O₃) nanoparticles and thin films. samaterials.comamericanelements.com These materials are of significant interest for applications in fields like photocatalysis and electronics. ut.eenih.gov The synthesis often involves dissolving this compound in a suitable solvent and then using techniques like chemical precipitation or thermal decomposition to form the desired Bi₂O₃ nanostructures. nih.govrsc.org

Ultrasonic Spray Pyrolysis (USP) is a cost-effective and scalable method for depositing uniform thin films of metal oxides, including Bi₂O₃, from a precursor solution. rsc.orgrsc.org In this technique, a solution containing this compound is aerosolized by an ultrasonic atomizer and then directed onto a heated substrate. ut.eersc.org

For the preparation of Bi₂O₃ films, a precursor solution is typically made by dissolving bismuth(III) acetate in a mixture of acetic acid and methanol. rsc.org The deposition temperature is a critical parameter that influences the film's properties. Studies have shown that deposition temperatures ranging from 250°C to 500°C are used. rsc.orgrsc.org At temperatures of 300°C and below, the films tend to be amorphous due to incomplete decomposition of the this compound. rsc.org Deposition at higher temperatures (350–450°C) typically results in the formation of the crystalline β-Bi₂O₃ phase. rsc.org

Post-deposition annealing is another crucial step that affects the film's crystallinity and photocatalytic activity. ut.eersc.org For instance, a film deposited at 300°C (resulting in an amorphous structure) and subsequently annealed in air at 350°C was found to form the β-Bi₂O₃ phase and exhibit significantly enhanced photocatalytic activity for the degradation of methyl orange. rsc.orgrsc.org This enhancement is attributed to the crystallization process and changes in surface chemistry. ut.ee

Table 2: Parameters for USP Synthesis of Bi₂O₃ Thin Films from this compound

| Parameter | Condition | Outcome/Note |

|---|---|---|

| Precursor | Bismuth(III) acetate | Dissolved in acetic acid and methanol. rsc.org |

| Deposition Temperature | 250–500°C | Affects crystallinity and phase formation. rsc.orgrsc.org |

| Annealing Temperature | 300–550°C | Improves crystallization and photocatalytic activity. ut.eersc.org |

| Resulting Material | β-Bi₂O₃ thin film | A prospective visible light photocatalyst. rsc.org |

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acetic Acid | CH₃COOH |

| Acetic Anhydride | (CH₃CO)₂O |

| This compound | Bi(CH₃COO)₃ |

| Bismuth Oxide | Bi₂O₃ |

| Bismuth(III) acetylsalicylate | Bi(C₉H₇O₄)₃ |

| Methyl Orange | C₁₄H₁₄N₃NaO₃S |

| Methanol | CH₃OH |

Synthesis of Bismuth Oxide Nanoparticles and Thin Films

Influence of Annealing on Material and Photocatalytic Properties of Bi₂O₃ Films

This compound serves as a valuable precursor for the synthesis of bismuth oxide (Bi₂O₃) thin films with tunable photocatalytic activities. The properties of these films are significantly influenced by post-deposition annealing treatments.

Recent studies have demonstrated the use of this compound in ultrasonic spray pyrolysis for depositing Bi₂O₃ thin films. lu.lv The as-deposited films can be amorphous or crystalline depending on the deposition temperature. For instance, deposition at 300°C can result in an amorphous structure, which upon annealing at 350°C, transforms into the crystalline β-Bi₂O₃ phase. nih.govresearchgate.net This phase transformation is crucial for enhancing the photocatalytic performance of the films.

Annealing not only induces crystallization but also affects the band gap and surface characteristics of the Bi₂O₃ films. The band gap of the films has been observed to decrease with increasing deposition temperature, a trend that correlates with the transition from an amorphous to a crystalline state as the this compound precursor fully decomposes. lu.lv For amorphous films deposited at lower temperatures (e.g., 250°C and 300°C), subsequent annealing at temperatures between 300°C and 550°C can induce crystallization and the formation of different bismuth oxide phases. lu.lv

The photocatalytic efficiency of these Bi₂O₃ films is directly linked to their crystalline phase and morphology, which are controlled by the annealing process. Research has shown that β-Bi₂O₃ films, formed by annealing amorphous films deposited from a this compound precursor, exhibit significant photocatalytic activity in the degradation of organic pollutants like methyl orange under UV-A irradiation. nih.govresearchgate.net The highest photocatalytic efficiency was achieved with a film deposited at 300°C and subsequently annealed at 350°C for one hour. nih.govresearchgate.net However, further increasing the annealing temperature to 450-550°C can lead to the formation of a mixed phase of β-Bi₂O₃ and Bi₄O₇, which has been shown to have no photocatalytic activity. nih.gov

Table 1: Effect of Annealing on Bi₂O₃ Thin Films from this compound Precursor

| Deposition Temperature (°C) | Annealing Temperature (°C) | Resulting Phase | Photocatalytic Activity (Methyl Orange Degradation) |

|---|---|---|---|

| 300 | As-deposited (amorphous) | Amorphous | Low |

| 300 | 350 | β-Bi₂O₃ | High (48% in 5 hours) nih.govresearchgate.net |

| 300 | 400 | β-Bi₂O₃ | Promising nih.gov |

| 300 | 450-550 | Mixed β-Bi₂O₃ and Bi₄O₇ | None nih.gov |

| 350 | As-deposited | Crystalline β-Bi₂O₃ | Moderate (27% in 5 hours) nih.gov |

| 400 | As-deposited | Crystalline β-Bi₂O₃ | Moderate (25% in 5 hours) nih.gov |

Preparation of Bismuth Sulfide (B99878) (Bi₂S₃) and Related Heterostructures

This compound is a key starting material for the synthesis of bismuth sulfide (Bi₂S₃) nanostructures and their heterostructures, which have shown promise in various technological applications. alkalisci.comsigmaaldrich.comscientificlabs.com

Applications in Solution-Processable Bulk Heterojunction Solar Cells

Bismuth(III) acetate is utilized as a precursor in the creation of bismuth(III) sulfide (Bi₂S₃), a material employed in the fabrication of solution-processable bulk heterojunction solar cells. alkalisci.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comcenmed.com Bi₂S₃ is an n-type semiconductor with a direct band gap of approximately 1.3 eV, making it suitable for absorbing a significant portion of the solar spectrum. researchgate.net The properties of Bi₂S₃ are highly dependent on the synthesis method and conditions. researchgate.net

Synthesis of Gold-Bismuth Sulfide (Au-Bi₂S₃) Heteronanostructures

This compound is also instrumental in the preparation of gold-bismuth sulfide (Au-Bi₂S₃) heteronanostructures. alkalisci.comsigmaaldrich.comscientificlabs.com These composite materials are synthesized to serve as efficient photocatalysts. sigmaaldrich.comscientificlabs.comsigmaaldrich.com The co-reduction of this compound and a gold salt leads to the formation of these heteronanostructures. Transmission electron microscopy (TEM) and X-ray diffraction (XRD) are used to confirm the core-shell morphology and crystallinity of the resulting materials. Key synthesis parameters, such as the reaction time (typically 12–24 hours) and the molar ratio of bismuth to gold (e.g., 1:2), are controlled to tailor the particle size, which generally ranges from 10 to 50 nm.

Formation of Bismuth Titanate (BiTiO₃) Nanorods and Pyrochlore (B1171951) Structures

This compound is a versatile precursor for synthesizing various forms of bismuth titanate, including nanorods and pyrochlore structures, through different chemical routes. sigmaaldrich.comscientificlabs.com

Sol-Gel Methods for Bismuth Zinc Niobate Pyrochlore (Bi₁․₅ZnNb₁․₅O₇) Nanoparticles

A novel sol-gel method utilizes this compound for the synthesis of bismuth zinc niobate pyrochlore (Bi₁․₅ZnNb₁․₅O₇ or BZN) nanoparticles. core.ac.uk This process involves creating a diol-based sol that is air-stable and free of precipitates. The sol is then dried and calcined to decompose the organic components and promote crystallization. core.ac.uk Nanocrystalline BZN powders with a cubic pyrochlore structure can be obtained at annealing temperatures as low as 450°C. core.ac.uk The particle size and crystallinity of the BZN powders increase with higher annealing temperatures. core.ac.uk This synthesis technique is scalable for the large-scale production of complex oxide nanoparticles. core.ac.uk

Hydrothermal Synthesis of Bismuth Titanate Nanorods

Bismuth titanate nanorods can be synthesized via a facile hydrothermal process using this compound and titanium butoxide as precursors. daneshyari.comresearchgate.net In a typical synthesis, these precursors are dissolved in deionized water and heated in an autoclave at temperatures ranging from 80 to 180°C. daneshyari.com This method produces nanorods composed of the cubic Bi₂Ti₂O₇ phase. daneshyari.comresearchgate.net The dimensions of these nanorods are typically in the range of 50–200 nm in diameter and up to 2 μm in length. daneshyari.comresearchgate.net

The formation and size of the bismuth titanate nanorods are significantly influenced by the hydrothermal temperature and reaction time. daneshyari.comresearchgate.net These nanorods exhibit a band gap of approximately 2.58 eV, which allows them to function as effective photocatalysts under visible light irradiation for the degradation of organic dyes like methylene (B1212753) blue and Rhodamine B. daneshyari.comresearchgate.net

Table 2: Synthesis Parameters for Bismuth Titanate Nanorods

| Precursors | Synthesis Method | Temperature (°C) | Product | Dimensions | Band Gap (eV) | Application |

|---|---|---|---|---|---|---|

| This compound, Titanium butoxide | Hydrothermal | 80-180 | Cubic Bi₂Ti₂O₇ nanorods | Diameter: 50-200 nm, Length: 2 μm daneshyari.comresearchgate.net | 2.58 daneshyari.comresearchgate.net | Visible-light photocatalysis daneshyari.comresearchgate.net |

Development of Bismuth Vanadate (B1173111) (BiVO₄) Photocatalysts

This compound is a key precursor in the synthesis of bismuth vanadate (BiVO₄), a promising visible-light-driven photocatalyst. The properties and performance of the resulting BiVO₄ are highly dependent on the synthetic methodology, particularly the precipitation method and subsequent thermal treatment.

Precipitation Methods using this compound Precursors

The synthesis of bismuth vanadate (BiVO₄) photocatalysts can be achieved through co-precipitation methods where this compound serves as the bismuth source. ukm.mychemijournal.com In a typical process, an aqueous solution of this compound is mixed with a solution containing a vanadium source, such as ammonium (B1175870) metavanadate. ukm.my A precipitating agent, like ammonium hydrogen carbonate, is then added to induce the formation of a precursor precipitate. ukm.my This precipitate is subsequently filtered, washed, and dried before undergoing calcination to yield the final BiVO₄ powder. ukm.my

Research has shown that the choice of the bismuth precursor influences the properties of the final material. For instance, using this compound as the starting material can lead to the formation of a more distorted monoclinic scheelite type BiVO₄ compared to when bismuth nitrate (B79036) is used. ukm.my This structural distortion can play a role in the material's photocatalytic activity. ukm.my The resulting BiVO₄ from a this compound precursor has been characterized as having a monoclinic phase with agglomerated, spherical particles. ukm.my

Impact of Calcination Temperature on Material Properties and Photocatalytic Activity

Calcination is a critical step that significantly influences the crystallinity, particle size, surface area, and ultimately, the photocatalytic efficiency of BiVO₄ synthesized from this compound precursors. The temperature at which the precursor is calcined determines the final characteristics of the material.

Studies have demonstrated that as the calcination temperature increases, the crystallite size of BiVO₄ nanoparticles also tends to increase. nih.govresearchgate.net For example, one study observed an increase in grain size with rising calcination temperatures, which was attributed to the agglomeration of nanoparticles at higher temperatures. nih.gov This increase in particle size and crystallinity can affect the material's optical properties and charge carrier separation efficiency. researchgate.netoup.com

The photocatalytic performance is directly linked to these material properties. Research indicates that there is an optimal calcination temperature to achieve the highest photocatalytic activity. One study found that BiVO₄ nanoparticles calcined at 400 °C exhibited superior degradation of methylene blue under solar irradiation compared to those calcined at 500 °C or 600 °C. nih.gov This enhanced activity at a lower calcination temperature was associated with slower charge recombination of photogenerated electrons and holes. nih.gov Conversely, another study noted that increasing calcination temperature from 450 °C to 650 °C led to a reduction in the band gap energy, which could modify the electronic structure. researchgate.net The morphology of the particles is also affected, with flake-like structures observed at lower temperatures and more irregular spherical shapes at higher temperatures. ukm.my

The following table summarizes the effect of calcination temperature on the properties of BiVO₄ synthesized via precipitation methods.

| Property | Effect of Increasing Calcination Temperature | Research Finding |

| Crystallite/Grain Size | Increases | The crystallite size was found to increase with calcination temperature, attributed to crystal growth and the welding of primary particles. nih.govresearchgate.netoup.com |

| Particle Morphology | Transitions from flake-like to spherical | At low temperatures, agglomerated particles form flake-like structures, which become irregular and spherical at higher temperatures (e.g., 450°C). ukm.my |

| Surface Area | Generally decreases | A sample calcined at a lower temperature (300°C) showed a higher surface area (4.3 m²/g) compared to one calcined at 450°C (2.7 m²/g). ukm.my |

| Photocatalytic Activity | Varies, often with an optimal lower temperature | BiVO₄ calcined at 400°C showed the highest photocatalytic activity for dye degradation, which decreased at 500°C and 600°C. nih.govoup.com This is linked to more efficient charge carrier separation at lower temperatures. oup.com |

| Band Gap Energy | Can be reduced | The band gap energy was observed to decrease from 2.37 eV at 450°C to 2.20 eV at 650°C. researchgate.net |

Synthesis of Lead-Free Piezoelectric and Ferroelectric Ceramics

This compound is utilized as a precursor in the fabrication of environmentally friendly, lead-free piezoelectric and ferroelectric ceramics. samaterials.com These materials are critical for applications in sensors, actuators, and microelectromechanical systems (MEMS). mdpi.com this compound serves as a key component in the synthesis of bismuth-containing ceramics, such as sodium bismuth titanate (Bi₀.₅Na₀.₅TiO₃ or BNT), which is a promising lead-free alternative to lead zirconate titanate (PZT). mdpi.comscispace.com

In the sol-gel synthesis of BNT-based ceramics, this compound is dissolved along with other metal acetates (like sodium acetate and barium acetate) in a solvent mixture, often composed of ethylene (B1197577) glycol monomethyl ether and acetic acid. mdpi.com To compensate for the potential loss of bismuth during high-temperature annealing, an excess amount of this compound (e.g., 2 mol%) is sometimes added to the precursor solution. mdpi.com This method allows for the creation of homogeneous precursor solutions, leading to the formation of ceramic films with desired compositions and properties. mdpi.com The use of this compound and other acetate precursors is a common strategy in the sol-gel preparation of complex oxide ceramics like (Bi₀.₅Na₀.₅)₀.₈₋ₓBaₓSr₀.₂TiO₃ (BNBST). mdpi.com

Integration into Functional Ceramics and Composites

This compound is a versatile precursor for integrating bismuth into a variety of functional ceramics and composites, thereby tuning their properties for specific applications. samaterials.com Its use extends to the synthesis of materials beyond lead-free piezoelectrics, including other functional oxides where the incorporation of bismuth is desired to enhance electrical or optical characteristics.

For example, this compound can be used in the sol-gel synthesis of bismuth-doped barium titanate (Ba₁₋ₓBiₓTiO₃). In this process, barium acetate is dissolved in a solvent, followed by the addition of a bismuth source, which can be a nitrate or acetate, to create a doped ceramic material with modified ferroelectric and piezoelectric properties. researchgate.net Furthermore, this compound is a starting material for producing bismuth-containing composites, such as those with a polymer matrix, for applications in functional devices. researchgate.net

This compound in Organic Synthesis as a Precursor

In the realm of organic chemistry, this compound serves as a valuable starting material for the synthesis of various organobismuth compounds.

Synthesis of Triarylbismuth Compounds

Bismuth(III) acetate is a key reagent used in the preparation of triarylbismuth compounds. sigmaaldrich.comscientificlabs.iesigmaaldrich.com These organobismuth reagents are employed in various organic transformations. One method involves the reaction of triarylbismuthanes with sodium perborate (B1237305) in acetic acid to produce triarylbismuth diacetates. nih.gov Alternatively, bismuth(III) acetate can be directly used as the bismuth source in arylation reactions. For instance, the reaction of bismuth(III) carboxylates, including this compound, with sodium tetraarylborate salts provides a facile route to synthesize both symmetrical and unsymmetrical triarylbismuthines under mild conditions in solvents like ethanol (B145695) or tetrahydrofuran. acs.org These synthesis methods highlight the role of this compound as a versatile precursor for accessing a range of valuable triarylbismuth reagents for organic synthesis. nih.govacs.org

Formation of Other Organobismuth Derivatives

Bismuth(III) acetate is a key starting material for creating a diverse range of organobismuth compounds. These derivatives are synthesized through various reaction pathways, including reactions with organometallic reagents and arylation reactions. The reactivity of this compound allows for the introduction of organic groups, leading to the formation of compounds with specific functionalities and applications in organic synthesis.

One common method involves the reaction of bismuth(III) acetate with organometallic reagents such as Grignard reagents or organolithium compounds. These reactions proceed via the displacement of the acetate groups by the organic nucleophiles, resulting in the formation of triorganobismuthines (R₃Bi). The choice of the organometallic reagent and reaction conditions can be tailored to synthesize a wide array of organobismuth compounds with different organic substituents.

Furthermore, this compound is utilized in arylation reactions, particularly in the formation of triarylbismuthines. These reactions often employ arylboronic acids or their derivatives as the aryl source. For instance, in copper-catalyzed N-arylation reactions, triarylbismuthanes, which can be prepared from this compound, serve as effective aryl group donors for various nitrogen-containing compounds like imides. organic-chemistry.org While aryl boronic acids sometimes show better yields, triarylbismuthanes are also effective arylating agents under these conditions. organic-chemistry.org

Recent research has also highlighted the use of bismuth(III) acetate in facilitating protodeboronation reactions, which, when combined with iridium-catalyzed borylations, provides access to a variety of borylated indoles. acs.org This demonstrates the role of this compound not just as a direct precursor but also as a catalyst in transformations that lead to functionalized organoboron compounds, which are themselves precursors to other organometallic derivatives.

The synthesis of pentavalent organobismuth compounds can also be initiated from bismuth(III) precursors. For example, the oxidation of triarylbismuthines, derived from bismuth(III) compounds, leads to the formation of pentavalent organobismuth(V) diacetates. researchgate.net These pentavalent compounds are valuable reagents in various organic transformations.

The following table summarizes selected examples of organobismuth derivatives synthesized using this compound as a starting material or catalyst.

| Precursor/Catalyst | Reagent(s) | Product Type | Reaction Description |

| Bismuth(III) acetate | Arylboronic acids, NaOH or CsCO₃ | Arylbismacycles | B-to-Bi transmetallation to form Bi(III) precursors for C-H arylation reactions. worktribe.com |

| Bismuth(III) acetate | Di- and triborylated indoles, Methanol | Monoborylated indoles | Catalytic sequential protodeboronation. acs.orgpublish.csiro.au |

| Triarylbismuthanes (derived from Bi(III) precursors) | Imides, Copper(II) acetate | N-aryl imides | Copper-catalyzed N-arylation. organic-chemistry.org |

| Phenylbismuth bis-hydroxyacetate | Tolylene diisocyanate | Polyurethane | Formation of a polymer containing organobismuth groups. google.com |

The versatility of this compound as a precursor is further demonstrated by its use in creating specialized organobismuth compounds. For example, it reacts with acetic acid and other reagents to form compounds like phenylbismuth bis-hydroxyacetate, which can then be used in polymerization reactions. google.com Additionally, the reaction of organobismuth oxides with acetic acid can yield organobismuth diacetates. acs.org These examples underscore the importance of this compound in expanding the library of accessible organobismuth compounds for various synthetic applications.

Catalytic Applications in Organic Transformations

Lewis Acidic Nature of Bismuth Acetate (B1210297) in Catalysis

Bismuth(III) compounds, including bismuth acetate, are increasingly recognized for their catalytic prowess in organic synthesis, largely attributed to their Lewis acidic character. samaterials.comwikipedia.org The Lewis acidity of bismuth(III) salts allows them to activate substrates, facilitating a range of chemical reactions. samaterials.comnih.gov This property is a consequence of the electronic structure of the bismuth atom, which can accept electron pairs from other molecules. wikipedia.org The catalytic activity of this compound is often linked to its ability to act as a soft Lewis acid, showing a preference for coordinating with soft Lewis bases. acs.orgd-nb.info This characteristic contributes to its high tolerance for various functional groups, particularly those containing oxygen, and its effectiveness in activating molecules like arenes and olefins. d-nb.info While many transformations are attributed directly to the Lewis acidity of the bismuth(III) salt, in some cases, the catalytic activity may arise from a Brønsted acid formed in situ through hydrolysis. nih.gov

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound has proven to be a valuable catalyst in reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. samaterials.com Its ability to promote these fundamental bond-forming reactions has made it a tool of interest for synthetic organic chemists. rasayanjournal.co.in The catalytic role of this compound in these transformations is tied to its Lewis acidic nature, which activates the reacting species. samaterials.com For instance, it has been employed in Friedel-Crafts acylation reactions, a classic method for C-C bond formation. jetir.org Furthermore, this compound has been utilized in the synthesis of homoallyl ethers through the cross-coupling of acetals with allyltrimethylsilane. jetir.org The relatively low toxicity and cost of bismuth compounds make them an attractive alternative to more hazardous and expensive catalysts traditionally used for these types of reactions. rasayanjournal.co.intandfonline.com

Specific Reaction Classes Catalyzed by this compound

Erlenmeyer Synthesis of Azlactones from Aromatic Aldehydes

Bismuth(III) acetate serves as an effective catalyst for the Erlenmeyer synthesis of azlactones, which are important intermediates in the synthesis of amino acids and other biologically active molecules. tandfonline.comtandfonline.comuctm.eduacs.org This reaction typically involves the condensation of an aromatic aldehyde with hippuric acid in the presence of acetic anhydride (B1165640). tandfonline.comijprajournal.com

The use of this compound as a catalyst in the Erlenmeyer synthesis offers several advantages, including moderate to good yields and a simple work-up procedure. tandfonline.comtandfonline.com Research has shown that using a catalytic amount (e.g., 10 mol%) of this compound can lead to comparable or even better yields than the traditional method using stoichiometric amounts of sodium acetate. tandfonline.com In the absence of the bismuth catalyst, the yield of the azlactone is significantly lower. tandfonline.com

A proposed mechanism suggests that the reaction is initiated by the activation of the carboxyl group of hippuric acid by a complex formed between this compound and acetic anhydride. This is followed by cyclization to form a 2-phenyl-5-oxazolone intermediate, which then condenses with the aromatic aldehyde to yield the final azlactone product. rhhz.net

Studies on yield optimization have indicated that a reaction time of one hour is often optimal, and increasing the amount of this compound or prolonging the heating time does not necessarily improve the yield. tandfonline.com The reaction conditions are generally mild, and in many cases, the pure product can be obtained without the need for recrystallization or chromatographic purification. tandfonline.com

The table below presents data from a study on the this compound-catalyzed synthesis of azlactones from various aromatic aldehydes, highlighting the yields obtained.

| Aldehyde (ArCHO) | Product | Yield (%) |

| Benzaldehyde | 2a | 88 |

| p-Nitrobenzaldehyde | 2b | 74 |

| m-Nitrobenzaldehyde | 2c | 74 |

| p-Methylbenzaldehyde | 2d | 78 |

| p-Methoxybenzaldehyde | 2e | 56 |

| m-Methoxybenzaldehyde | 2f | 60 |

| 3,4-Dimethoxybenzaldehyde | 2g | 76 |

| p-Chlorobenzaldehyde | 2h | 60 |

| m-Chlorobenzaldehyde | 2j | 76 |

| Data sourced from Monk, K. A., Sarapa, D., & Mohan, R. S. (2000). Bismuth (III) Acetate: A New Catalyst for Preparation of Azlactones via the Erlenmeyer Synthesis. Synthetic Communications, 30(17), 3167–3170. tandfonline.com |

While this compound is an effective catalyst for azlactone synthesis, other catalysts have also been explored. uctm.eduijprajournal.com These include aluminum oxide, ytterbium(III) triflate, calcium acetate, and heteropolyacids. ijprajournal.com Some of these methods also offer advantages such as high yields and mild reaction conditions. ijprajournal.comnih.gov For example, ytterbium(III) triflate has been used to catalyze the reaction under solvent-free conditions, yielding excellent results. ijprajournal.com Microwave-assisted syntheses using catalysts like calcium acetate or MgO-Al2O3 have also been reported to be rapid and environmentally friendly. ijprajournal.com However, the low toxicity and cost-effectiveness of this compound make it a particularly appealing option for this transformation. tandfonline.comtandfonline.comijprajournal.com

Sequential Protodeboronation Reactions

This compound has been identified as a catalyst for the selective protodeboronation of di- and triborylated indoles. researchgate.netmdpi.com This reaction is significant as it allows for the regioselective synthesis of various borylated indole (B1671886) derivatives, which are valuable building blocks in organic synthesis. researchgate.netmsu.edu The process involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. researchgate.net

Researchers have demonstrated that bismuth(III) acetate can be used for the selective C2 and C7 protodeboronation of indoles in methanol. researchgate.netmdpi.com This method provides access to mono- and bisborylated indoles that can be difficult to obtain through other means. researchgate.netmdpi.com This catalytic application of this compound expands its utility in the fine-tuning of complex molecular architectures. msu.edugrantome.compublish.csiro.au

Allylation Reactions (e.g., allylation of para-quinone methides)

This compound also serves as a catalyst in allylation reactions, particularly in the enantioselective allylation of ketimines. While the allylation of para-quinone methides has been reported using other bismuth salts like bismuth(III) triflate, this compound has been effectively employed in a binary acid system for the synthesis of chiral homoallylic amines. nih.govrsc.org

A highly enantioselective allylation of isatin-derived ketimines with allylboronates has been developed using a catalyst system composed of this compound and a chiral phosphoric acid. nih.gov This method provides access to chiral 3-allyl 3-aminooxindoles, which contain a quaternary stereogenic carbon center, in excellent yields and high enantioselectivities. nih.gov Control experiments revealed that this compound alone can catalyze the reaction to provide the racemic product, while the addition of the chiral phosphoric acid induces high enantioselectivity. nih.gov This represents the first successful application of a Bi(III) Lewis acid/chiral phosphoric acid system in asymmetric catalysis for the allylation of ketimines. nih.gov

Table 2: this compound in Asymmetric Allylation of Isatin-Derived Ketimines

| Catalyst System | Product Type | Yield | Enantioselectivity (er) | Key Finding | Reference |

| Bi(OAc)₃ | Racemic 3-allyl 3-aminooxindole | Good | Racemic | Bi(OAc)₃ alone is an effective catalyst for allylation. | nih.gov |

| Bi(OAc)₃ / (S)-Chiral Phosphoric Acid | Chiral 3-allyl 3-aminooxindole | up to 99% | up to 99.5:0.5 | Binary acid system enables highly enantioselective synthesis. | nih.gov |

Knoevenagel Condensation

Bismuth(III) acetate has been reported as an effective catalyst for the Erlenmeyer synthesis, a specific type of condensation reaction used to prepare unsaturated azlactones. researchgate.net This reaction is a cornerstone for producing precursors to amino acids with aromatic side chains. researchgate.net

The typical Erlenmeyer synthesis involves the condensation of an aromatic aldehyde with hippuric acid using stoichiometric amounts of sodium acetate in acetic anhydride. researchgate.net Research has shown that using a catalytic amount (e.g., 10 mol%) of this compound in place of sodium acetate can lead to comparable or even better yields of the desired azlactone. researchgate.net The reaction proceeds efficiently, and in the absence of the this compound catalyst, significantly lower product yields are observed. researchgate.net The use of low-cost, low-toxicity this compound makes this procedure particularly attractive from a green chemistry perspective. researchgate.net

Table 3: this compound as a Catalyst in Erlenmeyer Synthesis

| Aldehyde Substrate | Catalyst | Yield | Key Advantage | Reference |

| Aromatic Aldehydes | 10 mol% Bi(OAc)₃ | Moderate to Good (e.g., 88% for benzaldehyde) | Catalytic, low toxicity, better or comparable yields to traditional methods. | researchgate.net |

| Aromatic Aldehydes | Stoichiometric NaOAc (traditional method) | ~65% | Traditional baseline. | researchgate.net |

| Aromatic Aldehydes | None | 12-20% | Demonstrates the catalytic effect of Bi(OAc)₃. | researchgate.net |

Reformatsky Reaction

The Reformatsky reaction is a well-established method for synthesizing β-hydroxy esters from α-haloesters and carbonyl compounds, typically mediated by a metal like zinc. researchgate.net While several bismuth(III) salts have been generally cited for their catalytic activity in Reformatsky-type reactions, specific and detailed research findings on the use of this compound as the primary catalyst for this transformation are not prominent in the surveyed scientific literature. researchgate.netbepress.com The reaction is often catalyzed by other metals, although sometimes in the presence of a bismuth co-catalyst other than the acetate salt. beilstein-archives.org

Epoxide Rearrangement

The rearrangement of epoxides to carbonyl compounds is a significant transformation in organic synthesis. This reaction is often catalyzed by Lewis acids. Bismuth salts, particularly bismuth(III) triflate, have been shown to be effective catalysts for this rearrangement. beilstein-archives.orgrsc.orgconicet.gov.ar These catalysts can promote complex cascade reactions involving an initial epoxide rearrangement. rsc.orgacs.org However, within the reviewed literature, there is a lack of specific examples and detailed research findings where this compound is explicitly used as the catalyst for epoxide rearrangements.

Thiourea (B124793) Guanylation

The conversion of thioureas to guanidines is an important transformation for the synthesis of biologically active compounds. This reaction, known as guanylation, often involves a desulfurization step promoted by a thiophilic agent. Bismuth(III) salts, such as bismuth(III) nitrate (B79036) and bismuth(III) iodide, have been successfully employed as catalysts in the guanylation of thioureas. mdpi.comufba.br These methods represent an advance over stoichiometric and more toxic reagents like mercury salts. ufba.br While the utility of bismuth compounds in this area is established, specific reports detailing the use of this compound as the catalyst for thiourea guanylation are not readily found in the examined literature. researchgate.netbeilstein-archives.org

Role in Catalytic Converters for Emission Reduction

This compound is utilized within the automotive industry as a component in catalytic converters. samaterials.com Its application is particularly noted in systems designed to reduce harmful pollutant emissions from exhaust gases, especially in diesel engines. samaterials.com

Exploration of this compound in Electrochemical Catalysis (e.g., CO₂ conversion)

Bismuth-based catalysts are emerging as significant players in the electrochemical reduction of carbon dioxide (CO₂), a process aimed at converting CO₂ into valuable chemicals and fuels. bioengineer.orgoaepublish.com This technology is gaining traction as a method to mitigate greenhouse gas emissions and store renewable energy in chemical form. bioengineer.orgrsc.org Bismuth has distinguished itself among various catalytic candidates due to its high natural abundance, non-toxic nature, and favorable electrochemical properties that allow for the creation of diverse nanostructured materials with numerous reactive sites for CO₂ reduction. bioengineer.org

Research has demonstrated that bismuth catalysts can effectively convert CO₂ into products such as formate (B1220265) and acetate. bioengineer.orgnih.gov For instance, studies using commercial Bi₂O₃ nanoparticles as a catalyst have detected both formate and acetate as products of electrochemical CO₂ reduction. nih.gov One study achieved a remarkable normalized Faradaic efficiency for acetate of up to 14.5%. nih.gov Other research focusing on decoupled electrolysis, where the catalytic reaction is separated from the electrode surface, found formate to be the most accessible product, with a bismuth metal catalyst achieving a high selectivity of 85%. rsc.org The development of advanced catalyst structures, like bismuth nanosheets (Bi NSs), has been a key strategy in enhancing the efficiency and selectivity of this conversion process. bioengineer.org

The influence of bismuth ions (Bi³⁺) on the production of methane (B114726) (CH₄) and acetate from CO₂ has been investigated in microbial electrosynthesis cells (MESCs). mdpi.comcanada.ca In these bioelectrochemical systems, microorganisms facilitate the conversion of CO₂ into valuable products. Studies have shown that the presence of Bi³⁺ can have a positive impact on methane production. mdpi.com

In a series of batch bottle tests with anaerobic sludge, the addition of Bi³⁺ at a concentration of 0.1 g L⁻¹ led to an increase in CH₄ production. mdpi.comcanada.canih.gov When Bi³⁺ ions were injected into a laboratory-scale MESC, an initial enhancement in methane production was observed. mdpi.comcanada.ca However, after a second injection of the ions, methane production began to decline. mdpi.comcanada.canih.gov This decline was accompanied by an accumulation of acetate, suggesting a reduction in the activity of acetoclastic methanogens, potentially due to a high partial pressure of hydrogen (H₂). mdpi.comcanada.ca In contrast, when a carbon-felt electrode was modified by the electrodeposition of bismuth metal prior to inoculation, it resulted in a decrease in CH₄ production. mdpi.comcanada.canih.gov

The effect of bismuth ions on microbial electrosynthesis has been compared with that of other transition metal ions, revealing significant differences in their impact on methane and acetate production. mdpi.comcanada.ca The study evaluated ions such as nickel (Ni²⁺), iron (Fe²⁺), copper (Cu²⁺), tin (Sn²⁺), manganese (Mn²⁺), and molybdate (B1676688) (MoO₄²⁻) alongside Bi³⁺. mdpi.comcanada.canih.gov

Copper, which is often considered a promising catalyst for the electrochemical conversion of CO₂ to short-chain fatty acids like acetate, showed a strong inhibitory effect in its ionic form (Cu²⁺). mdpi.comcanada.canih.gov The presence of Cu²⁺ significantly inhibited the microbial production of both methane and acetate. mdpi.comcanada.ca Specifically, at a higher concentration of 0.5 g L⁻¹, copper ions reduced methane production by 70% relative to the control. semanticscholar.org

In contrast, tin ions (Sn²⁺) at a concentration of 0.1 g L⁻¹ had no notable effect on methane production, which remained unchanged. mdpi.comcanada.canih.gov At a higher concentration of 0.5 g L⁻¹, Sn²⁺ did cause a 15% decline in methane production and a 20% inhibition of acetate consumption, though this was less severe than the inhibition caused by copper. mdpi.comsemanticscholar.org Bismuth (as Bi³⁺) stood out for its positive contribution to methane production at a concentration of 0.1 g L⁻¹. mdpi.comcanada.ca

Table 1: Effect of Various Metal Ions on Methane (CH₄) Production in Bioelectrochemical Systems

| Metal Ion | Concentration (g L⁻¹) | Effect on CH₄ Production | Reference |

|---|---|---|---|

| Bi³⁺ | 0.1 | Increased | mdpi.comcanada.canih.gov |

| Sn²⁺ | 0.1 | Unchanged | mdpi.comcanada.canih.gov |

| Sn²⁺ | 0.5 | 15% decline | semanticscholar.org |

| Cu²⁺ | 0.1 | No negative effect | semanticscholar.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic Acid |

| Acetate |

| Benzamide |

| Benzyl Alcohol |

| Bismuth |

| This compound |

| Bismuth Bromide |

| Bismuth(III) Triflate |

| Bismuth Oxide (Bi₂O₃) |

| Bismuth Sulfide (B99878) (Bi₂S₃) |

| Carbon Dioxide |

| Carbon Monoxide |

| Copper |

| Formate |

| Formic Acid |

| Hippuric Acid |

| Hydrogen |

| Iron |

| Manganese |

| Methane |

| Molybdate |

| Nickel |

| Phenethyl Acetate |

| Sodium Acetate |

| Tin |

| Tin Oxide (SnO₂) |

| Trimethylsilyl Triflate |

| Vinyl Ketones |

Materials Science and Nanotechnology Applications

Synthesis of Bismuth-Containing Coordination Polymers

Bismuth acetate (B1210297) is a valuable starting material for the creation of bismuth-containing coordination polymers. magtech.com.cn These polymers are formed by the self-assembly of bismuth ions, sourced from precursors like bismuth acetate, with organic ligands. The resulting materials exhibit diverse structures, from one-dimensional chains to complex three-dimensional networks. rsc.org

The synthesis process leverages the lability of the acetate groups, which can be easily replaced by stronger binding sites on organic linker molecules. The choice of ligand and reaction conditions allows for the targeted design of polymers with specific properties. For instance, a one-dimensional coordination polymer, [Bi(HQ)(Cl)4]n, was synthesized using a sonochemical technique, demonstrating how external energy sources can influence the formation of these nanostructured materials. rsc.org The inherent properties of the Bi(III) ion, such as its stereochemically active 6s2 lone pair of electrons and flexible coordination sphere, contribute to the rich structural diversity seen in these compounds. nih.gov This structural variability makes bismuth coordination polymers intriguing candidates for various applications, including as precursors for producing bismuth oxide nanomaterials. rsc.org

Development of Bismuth-Based Metal-Organic Frameworks (MOFs)

Bismuth-based Metal-Organic Frameworks (Bi-MOFs) have garnered significant attention as a class of porous crystalline materials. magtech.com.cnnih.gov A key advantage of Bi-MOFs is their composition from bismuth, a heavy metal element with remarkably low toxicity, which makes them suitable for biomedical and environmental applications. magtech.com.cn The synthesis of Bi-MOFs, however, presents challenges, particularly in aqueous solutions where bismuth salts are prone to hydrolysis. magtech.com.cn This necessitates careful control over synthesis conditions to achieve crystalline, porous structures. Despite these challenges, a growing number of Bi-MOFs have been developed, exhibiting high surface areas, tunable porosity, and excellent structural stability. nih.govsemanticscholar.org

Specific research literature detailing a bismuth-based Metal-Organic Framework with a "Bi-MMTAA" designation was not identified in the performed searches. However, the synthesis of Bi-MOFs using other complex multitopic linkers has been reported, illustrating the construction of advanced frameworks. For example, the tritopic linker triazine-2,4,6-triyl-tribenzoic acid (H3TATB) has been used to synthesize novel Bi-MOFs like CAU-35 and CAU-7-TATB by carefully controlling reaction times and solvent systems. magtech.com.cn

The electronic properties of MOFs are a critical area of research, as they determine the material's suitability for applications in electronics, thermoelectrics, and sensing. osti.gov While most MOFs are insulators, their electronic properties can be precisely tuned. osti.govresearchgate.net Research into bimetallic MOFs demonstrates that properties can be tailored by modifying the metal nodes, changing the framework topology, or introducing unsaturated metal sites. osti.govnih.gov These strategies can alter the density of electronic states near the Fermi level, potentially transforming a material from an insulator to a semiconductor. osti.govnih.gov Techniques such as microwave conductivity, X-ray photoelectron spectroscopy, and theoretical modeling are employed to understand and engineer these electronic structures. osti.govnih.gov These general principles would apply to the design of electronically active Bi-MOFs with complex linkers.

A significant advancement in Bi-MOF research is the development of a robust and biocompatible framework using ellagic acid, a natural polyphenol. The resulting MOF, designated SU-101, can be synthesized under environmentally friendly "green" conditions at room temperature from nonhazardous or even edible reagents, such as ellagic acid sourced from pomegranate hulls. This sustainable synthesis method is simple and scalable.

SU-101 exhibits exceptional chemical stability, a feature attributed to the strong chelation of bismuth by the phenolate (B1203915) groups of the ellagic acid linker. Its stability and biocompatibility have been confirmed through in vitro assays. These properties make it a promising candidate for various environmental and biological applications. One notable application is the capture of hazardous gases; SU-101 has demonstrated one of the highest uptake capacities for hydrogen sulfide (B99878) (H2S) ever recorded for a MOF. The development of this material opens new pathways for designing low-cost, scalable, and eco-friendly MOFs for diverse uses, including drug delivery and catalysis.

| Property | Finding | Significance |

|---|---|---|

| Synthesis Conditions | Ambient aqueous conditions, room temperature, from nonhazardous/edible reagents. | Green, sustainable, scalable, and low-cost production. |

| Chemical Stability | Stable in a wide pH range (2-14), hydrothermal conditions, various organic solvents, and biological media. | Robustness for applications in diverse and harsh environments. |

| Gas Uptake (H₂S) | Total uptake of 15.95 mmol g⁻¹. | One of the highest capacities recorded for a MOF, ideal for removing toxic gases. |

| Biocompatibility | Confirmed by in vitro assays. | Potential for biomedical applications such as drug delivery. |

| Porosity | Microporous with a BET surface area of 350-412 m²g⁻¹. | Provides high surface area for adsorption and catalytic activity. |

Fabrication of Lead-Free Electronic Materials

This compound is an important precursor in the ceramics industry for the synthesis of lead-free electronic materials. magtech.com.cn Growing environmental concerns and regulations have driven research to find non-toxic alternatives to lead-based materials, particularly in piezoelectric and ferroelectric applications. Bismuth-based compounds have emerged as promising candidates to replace lead zirconate titanate (PZT).

This compound can be used to prepare bismuth-containing ceramics that exhibit piezoelectric and ferroelectric properties. magtech.com.cn Ferroelectric thin films of bismuth titanate, for example, have been successfully prepared using acetate precursors. These materials are part of a larger class of bismuth-based perovskites, such as Bismuth Sodium Titanate (BNT) and Bismuth Ferrite (B1171679) (BFO), which are considered among the most promising lead-free piezoelectric systems.

These materials function based on their ability to generate an electrical charge in response to applied mechanical stress (piezoelectricity) and to have a spontaneous electric polarization that can be reversed by an external electric field (ferroelectricity). BNT, for instance, exhibits a large remnant polarization at room temperature. Modifying these materials by forming solid solutions, such as BNT-BaTiO3, can enhance their piezoelectric properties. While challenges like high coercive fields and conductivity remain, research continues to improve the performance of these bismuth-based ceramics for use in sensors, actuators, and memory devices.

| Material System | Key Properties | Potential Applications |

|---|---|---|

| Bismuth Sodium Titanate (BNT) | Large remnant polarization (Pr ~38 μC/cm²); High Curie temperature (Tc ~320 °C). | Actuators, sensors. |

| BNT-Barium Titanate (BNT-BT) | Improved piezoelectric constant (d₃₃ = 125 pC/N) near the morphotropic phase boundary. | High-performance actuators and transducers. |

| Bismuth Ferrite (BFO) | Very high Curie temperature (Tc ~825 °C); Multiferroic (exhibits both ferroelectric and magnetic ordering). | High-temperature sensors, memory devices. |

| BFO-Barium Titanate (BFO-BT) | Combines high Tc of BFO with good piezoelectric properties of BT; d₃₃ can exceed 130 pC/N. | High-temperature piezoelectric devices. |

Application in Solar Energy Technologies

Bismuth-based materials, for which this compound can serve as a precursor, are gaining traction in solar energy technologies as a non-toxic and earth-abundant alternative to lead-based perovskites. The favorable electronic and optical properties of bismuth compounds, such as high absorption coefficients and suitable bandgaps, make them promising for photovoltaic applications.

Photocatalytic Materials Development for Environmental Remediation

This compound serves as a precursor for the synthesis of bismuth-based semiconductors that are effective photocatalysts for breaking down environmental pollutants. acs.org These materials can harness light energy to generate reactive oxygen species, which in turn degrade organic contaminants in water and air.

A significant area of research is the development of photocatalysts that can be activated by visible light, which constitutes the largest portion of the solar spectrum. Bismuth vanadate (B1173111) (BiVO₄) is a prominent example of such a material, known for its excellent visible-light absorption, non-toxicity, and stability. asianpubs.org

This compound has been successfully used as a bismuth source in the synthesis of BiVO₄ photocatalysts through methods like precipitation and solution combustion. ukm.myrsc.org In a precipitation method, a this compound solution is mixed with an ammonium (B1175870) metavanadate solution, and the resulting precipitate is calcined to form BiVO₄ powder. ukm.my The solution combustion method involves dissolving this compound in nitric acid with a fuel like citric acid, which is then combusted to produce the final material. rsc.org

Research has shown that the choice of precursor can affect the final properties of the BiVO₄. For example, BiVO₄ synthesized from this compound via a precipitation method resulted in a more distorted monoclinic scheelite crystal structure, which can be more dominant in photocatalytic processes compared to material synthesized from bismuth nitrate (B79036). ukm.my However, another study using the solution combustion method found that while the this compound precursor led to smaller particle sizes and higher surface area, the bismuth nitrate precursor resulted in higher crystallinity and better photocatalytic activity for degrading methylene (B1212753) blue. rsc.org This highlights the complex interplay between synthesis parameters and photocatalytic performance.

Table 1: Comparison of BiVO₄ Synthesis Using Different Bismuth Precursors

| Bismuth Precursor | Synthesis Method | Resulting Crystal Structure | Key Findings on Photocatalytic Activity | Reference |

|---|---|---|---|---|

| This compound | Precipitation | More distorted monoclinic scheelite | Photocatalytic process is more dominant than adsorption for dye removal. | ukm.my |

| Bismuth Nitrate | Precipitation | Monoclinic scheelite | Higher surface area led to higher removal by adsorption. | ukm.my |

| This compound | Solution Combustion | Monoclinic scheelite | Possesses smaller particle size and higher surface area. | rsc.org |

| Bismuth Nitrate | Solution Combustion | Higher monoclinic scheelite component | Exhibits better photocatalytic activity due to higher crystallinity. | rsc.org |

The efficiency of photocatalysts can be significantly improved by doping them with other elements or by forming heterostructures with other materials. These strategies enhance visible-light absorption and improve the separation of photogenerated electrons and holes, which are crucial for the catalytic process. rsc.orgresearchgate.net

This compound can be used as the bismuth source for creating such advanced materials. For example, it is a precursor in the preparation of gold-bismuth sulfide (Au-Bi₂S₃) heteronanostructures, which are used as photocatalysts. ukm.my The formation of a heterojunction between two different semiconductor materials can facilitate the transfer of electrons and holes, reducing their recombination rate and boosting photocatalytic efficiency. rsc.org

Doping titanium dioxide (TiO₂) with bismuth is another effective strategy. When TiO₂ is doped with bismuth, a new energy level is introduced into its bandgap. rsc.orgresearchgate.net This modification allows the material to absorb a broader range of light, extending into the visible spectrum, and acts as a site for generating electron-hole pairs. rsc.orgresearchgate.net This doping can lead to a substantial increase in photocatalytic performance; for instance, the photocatalytic degradation of methyl orange over Bi₂O₃-doped TiO₂ reached 98.21%, significantly higher than the 42% achieved by pure TiO₂. rsc.orgresearchgate.net

Doping Agent in Thin Film Technologies

This compound is also utilized as a doping agent in the fabrication of thin films, where it modifies the surface properties of materials to enhance their functionality.

A notable application is the creation of bismuth-doped titanium surfaces through electrochemical anodization. In this process, titanium is anodized in an electrolyte that contains this compound. This one-step method, often carried out via micro-arc oxidation (MAO), incorporates bismuth directly into the titanium oxide layer that forms on the surface. Studies have successfully prepared Bi-doped surfaces by anodizing titanium in electrolytes containing this compound at specific voltages and durations. X-ray photoelectron spectroscopy (XPS) analysis of these surfaces confirms that bismuth is effectively doped into the titania layer, primarily within the top 50 nm.

The incorporation of bismuth using a this compound electrolyte influences both the physical structure and the functional properties of the anodized titanium surface.

Scanning electron microscopy (SEM) and atomic force microscopy (AFM) show that the micro-porous morphology and micro-roughness of surfaces anodized with this compound are similar to undoped control samples. However, the doping process does induce changes at the nanoscale. The resulting oxide layer is typically the anatase phase of TiO₂, which is known for its photocatalytic properties.

Doping with bismuth significantly enhances these photocatalytic properties. The introduction of bismuth into the TiO₂ lattice lowers the material's bandgap energy, allowing it to absorb visible light more effectively. rsc.orgresearchgate.net For example, the bandgap of TiO₂ can be reduced from 3.2 eV to as low as 2.7 eV with bismuth doping. rsc.org This enhanced light absorption, coupled with improved separation of photo-induced electrons and holes, leads to a marked increase in photocatalytic activity. Bismuth-doped TiO₂ nanotubes have demonstrated significantly higher activity for the degradation of pollutants like methylene blue and phenol (B47542) and for the reduction of chromium under visible light compared to their undoped counterparts.

Table 2: Effect of Bismuth Doping on TiO₂ Properties

| Property | Undoped TiO₂ | Bismuth-Doped TiO₂ | Reference |

|---|---|---|---|

| Bandgap Energy | ~3.2 eV | 2.7 - 3.0 eV | rsc.org |

| Photocatalytic Degradation of Methyl Orange | 42% | 98.21% | rsc.orgresearchgate.net |

| Morphology (Anodized) | Micro-porous | Similar micro-porous morphology with nanoscale changes | |

| Crystal Phase (Anodized) | Anatase | Anatase |

Ceramic Applications (e.g., lead-free piezoelectric materials)

This compound is emerging as a viable precursor in the synthesis of lead-free piezoelectric ceramics, a class of materials sought after as environmentally friendly alternatives to lead-based ceramics like lead zirconate titanate (PZT). The primary application of this compound in this field is as a source of bismuth for the formation of complex perovskite and bismuth layer-structured ferroelectrics (BLSFs). These materials, including bismuth ferrite (BiFeO3) and sodium bismuth titanate (Na0.5Bi0.5TiO3 or NBT), are at the forefront of research due to their promising piezoelectric and ferroelectric properties.

The sol-gel process is a common chemical solution deposition technique where this compound can be utilized. In this method, metal precursors are dissolved in a suitable solvent and undergo hydrolysis and polycondensation reactions to form a sol. This sol is then deposited on a substrate or dried to form a gel, which upon heat treatment (calcination and sintering), yields the desired ceramic material. The choice of precursor is critical as it influences the homogeneity, purity, and final properties of the ceramic.

While bismuth nitrate is a more commonly cited precursor in the literature for the synthesis of bismuth-based piezoelectric ceramics, the use of this compound offers potential advantages. Acetates are generally less aggressive than nitrates, which can be beneficial in controlling the reaction chemistry.

Research into lead-free piezoelectric materials is driven by the need to replace PZT, which, despite its excellent piezoelectric properties, contains toxic lead. hanze.nl Bismuth-based perovskites are considered strong candidates for this replacement. hanze.nl Among these, materials like bismuth ferrite (BiFeO3) and its solid solutions with barium titanate (BaTiO3) are noted for their high Curie temperatures, making them suitable for high-temperature applications. researchgate.netnih.gov Similarly, sodium bismuth titanate (NBT) and its solid solutions are known for their strong ferroelectric properties. mdpi.comsemanticscholar.orgazom.com

The synthesis of these materials often involves high-temperature solid-state reactions or chemical routes like the sol-gel method. In solid-state reactions, oxides and carbonates of the constituent metals are mixed and calcined at high temperatures. uns.ac.rs However, this method can lead to issues with stoichiometry control, especially with volatile elements like bismuth. researchgate.net Chemical synthesis routes, such as the sol-gel method, offer better control over composition and homogeneity at lower processing temperatures. mdpi.comsemanticscholar.org

For instance, in the preparation of Na0.5Bi0.5TiO3 (NBT) thin films via a sol-gel process, bismuth nitrate is a commonly used precursor along with sodium nitrate and a titanium source like titanium isopropoxide. mdpi.com The resulting ceramics exhibit significant remnant polarization and piezoelectric coefficients.

The table below summarizes the typical piezoelectric and ferroelectric properties of some prominent lead-free bismuth-based ceramics, which are the target materials for synthesis routes potentially employing this compound.

| Material System | Piezoelectric Coefficient (d33) (pC/N) | Curie Temperature (Tc) (°C) | Remanent Polarization (Pr) (µC/cm²) |

| BiFeO3-BaTiO3 (BF-BT) solid solutions | |||

| 0.70Bi1.01FeO3-0.30BaTiO3 | ~217 | 515 | - |

| 0.80BF–0.20BT | 109.33 | 625 | - |

| 0.75BF–0.25BT | 137.26 | 465 | - |

| (Bi0.5Na0.5)TiO3 (NBT)-based ceramics | |||

| (Bi0.5Na0.5)TiO3 (BNT) | 60-90 | 320 | 38 |

| BNT-BKT-BT | 109 | - | 34.4 |

| (Mg1/3Nb2/3)4+-doped BNT | 91 | - | - |

This table presents data for lead-free piezoelectric ceramics that are often synthesized using bismuth precursors. The properties can vary significantly with composition and processing conditions.

The development of high-performance lead-free piezoelectric ceramics is an ongoing area of research. The challenge lies in achieving properties comparable to PZT while maintaining environmental compatibility. hanze.nl The exploration of different precursor materials, including this compound, in advanced synthesis techniques like the sol-gel method, is a key aspect of this research.

Coordination Chemistry and Structural Investigations

Ligand Coordination Preferences and Geometries in Bismuth(III) Complexes

Bismuth(III) demonstrates a strong preference for oxygen and nitrogen donor ligands. acs.org The coordination geometry around the bismuth center is highly flexible, which can lead to the formation of diverse complexes with different coordination numbers and geometries within a single reaction. ucl.ac.ukacs.org This flexibility is influenced by factors such as the nature of the ligands, the presence of ancillary ligands, and crystal packing effects. acs.org In complexes with low coordination numbers, a significant gap in the coordination sphere is often occupied by a stereochemically active lone pair of electrons. acs.orgwikipedia.orgwikiwand.com

X-ray crystallography is a crucial technique for determining the precise three-dimensional structure of bismuth complexes. For bismuth(III) acetate (B1210297), with the formula Bi(O₂CCH₃)₃, X-ray diffraction analysis reveals a molecular compound where the bismuth atom is coordinated to six oxygen atoms from the acetate ligands in a distorted polyhedral sphere. wikipedia.orgwikiwand.com

The acetate ligands exhibit an unsymmetrical binding mode. This results in two distinct sets of Bi-O bond lengths: three shorter bonds are approximately 2.3 Å, and three longer bonds are near 2.6 Å. wikipedia.orgwikiwand.com This asymmetry is attributed to the influence of the stereochemically active lone pair of electrons, which occupies a significant portion of the coordination sphere. wikipedia.orgwikiwand.com

In other bismuth(III) complexes, such as those with halide ancillary ligands, X-ray diffraction has identified bioctahedral coordination geometries. For instance, in complexes like [Bi₂Cl₆(phen-thio)₂], each bismuth center coordinates to one organic ligand and four halogen atoms, with two halogens bridging the two bismuth units. ucl.ac.uk

| Compound | Coordination Geometry | Key Bond Distances (Å) | Reference |

| Bismuth(III) acetate | Distorted Polyhedral | Bi-O: ~2.3 and ~2.6 | wikipedia.org, wikiwand.com |

| [Bi₂Cl₆(phen-thio)₂] | Bioctahedral | - | ucl.ac.uk |

| [Bi₂Br₆(phen-thio)₂] | Bioctahedral | - | ucl.ac.uk |

| [Bi₂I₆(phen-thio)₂] | Bioctahedral | - | ucl.ac.uk |

Ancillary ligands, which are ligands other than the primary one in a coordination complex, play a significant role in modulating the photophysical properties of bismuth(III) complexes. acs.orgnih.gov Systematic studies on bismuth halide-based coordination complexes have shown that altering the ancillary halide ligand (from chlorine to bromine to iodine) can significantly impact the compound's absorption and emission characteristics. ucl.ac.uknih.gov

Research on a series of bismuth halide complexes, [Bi₂X₆(L)₂] (where X = Cl, Br, I), demonstrated that changing the ancillary ligand from chlorine and bromine to iodine induces a bathochromic shift (a shift to longer wavelengths) in the absorption band and enhances the absorption coefficient. nih.govchemrxiv.orgacs.org While the ground-state properties are strongly influenced by this inorganic component, the lower-energy excited state is primarily centered on the organic ligand. nih.govacs.org

Furthermore, the choice of halide affects the photoluminescent quantum yields of the ligand-centered emissive state, although it does not significantly alter the lifetimes. nih.govchemrxiv.orgacs.org The presence of BiI₃ as the inorganic core can lead to deactivation of the emissive excited state due to a lower-energy bismuth-iodide based ligand-to-metal charge transfer (LMCT) state. ucl.ac.ukacs.org These findings highlight the potential for designing novel bismuth coordination complexes for optoelectronic applications by carefully selecting the ancillary ligands. nih.govchemrxiv.orgacs.org

| Ancillary Ligand | Effect on Absorption Band | Effect on Photoluminescence | Reference |

| Chlorine (Cl) | - | - | nih.gov, chemrxiv.org, acs.org |

| Bromine (Br) | - | Affects photoluminescent quantum yields | nih.gov, chemrxiv.org, acs.org |

| Iodine (I) | Bathochromic shift, enhanced absorption coefficient | Affects photoluminescent quantum yields, potential deactivation of emissive state | acs.org, nih.gov, ucl.ac.uk |

Bismuth can form coordination networks, which are multi-dimensional structures built from metal ions linked by organic ligands. A series of bismuth-dicarboxylate-deferiprone coordination networks have been synthesized and structurally characterized. nih.govscispace.com Deferiprone (B1670187), a drug used to treat iron overload, acts as an anionic chelating ligand in these structures. scispace.com

In one such one-dimensional network, with the formula [Bi(bdc)(dfp)]·0.5DMF, the bismuth center is coordinated to a bidentate deferiprone ligand and two bidentate carboxylate groups from the 1,4-benzenedicarboxylate (bdc) ligand, resulting in six Bi–O contacts shorter than 2.65 Å. scispace.com Longer Bi-O contacts connect these units into chains. scispace.com In a two-dimensional isostructural series, the bismuth center is coordinated to two bidentate deferiprone ligands and a bidentate carboxylate group. scispace.com These studies demonstrate that biologically active molecules like deferiprone can be incorporated as terminal ligands into bismuth coordination networks. scispace.com

Spectroscopic Characterization Techniques for Coordination Complexes

A variety of spectroscopic techniques are employed to analyze the structure, bonding, and electronic properties of bismuth coordination complexes.